molecular formula C11H9ClN2O2S B300932 (5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B300932
M. Wt: 268.72 g/mol
InChI Key: ZSQXGIKWIIFYHE-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one” is a synthetic organic molecule that belongs to the class of imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one” typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 3-methyl-2-thioxoimidazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.

    Substitution: The chloro group in the benzylidene moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds of this class have shown potential as antimicrobial, antifungal, and anticancer agents. Research is ongoing to explore their mechanisms of action and optimize their efficacy.

Medicine

In medicine, derivatives of imidazolidinones are being investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

Industrially, these compounds can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of “(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one” involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one
  • (5Z)-5-(5-fluoro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one
  • (5Z)-5-(5-methoxy-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one

Uniqueness

The uniqueness of “(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one” lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro group, for example, may enhance its antimicrobial activity compared to its bromo or fluoro analogs.

Properties

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H9ClN2O2S/c1-14-10(16)8(13-11(14)17)5-6-4-7(12)2-3-9(6)15/h2-5,15H,1H3,(H,13,17)/b8-5-

InChI Key

ZSQXGIKWIIFYHE-YVMONPNESA-N

SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)NC1=S

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)O)/NC1=S

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)NC1=S

Origin of Product

United States

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